![molecular formula C21H28N2O3 B4003995 4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B4003995.png)
4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol
Descripción general
Descripción
4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol is a useful research compound. Its molecular formula is C21H28N2O3 and its molecular weight is 356.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.20999276 g/mol and the complexity rating of the compound is 401. The solubility of this chemical has been described as 49.2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Recovery of Nano-Structured Ceria (CeO2)
Researchers have explored the use of benzoxazine dimers, which are related to the compound due to their structural similarities involving hydroxy and methoxy groups, for the novel synthesis of nano-structured ceria (CeO2). These dimers, including methoxy variants, have been employed as ligands for cerium(III) ion, leading to the successful preparation of single-phase ceria nanoparticles via thermal decomposition. This method provides a potential pathway for the development of advanced materials with applications in catalysis and electronics (Veranitisagul et al., 2011).
Antioxidants for Polypropylene Copolymers
A study focused on the synthesis and characterization of hindered-phenol-containing amine moieties, similar to the compound of interest, demonstrated their effectiveness as antioxidants in polypropylene copolymers. These compounds, featuring phenolic and amino groups, significantly improved the thermal stability of the polymers, suggesting their potential application in enhancing the durability and lifespan of various polymeric materials (Desai et al., 2004).
Antimitotic and Cell Growth Inhibitory Properties
Derivatives based on combretastatin A-4, including those with ether linkages and methoxy groups, have been synthesized and evaluated for their anticancer activity. One particular compound showed significant potency in causing G2/M cell cycle arrest, highlighting the potential for developing new anticancer therapies based on modifications of the phenol-piperazine scaffold (Lawrence et al., 2001).
Synthesis of Key Intermediates for Antifungal Agents
The synthesis of 4-[4-(4-Aminophenyl)piperazin-1-yl]phenol, a key intermediate for the antifungal agent posaconazole, from related compounds through nucleophilic substitution, hydrolysis, and reduction, has been optimized. This research underscores the importance of phenol-piperazine derivatives in the synthesis of pharmaceuticals, offering a streamlined route for the production of complex drugs (Wang Xu-heng, 2013).
Propiedades
IUPAC Name |
4-[[3-(2-hydroxyethyl)-4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-26-21-4-2-3-18(13-21)15-23-11-10-22(16-19(23)9-12-24)14-17-5-7-20(25)8-6-17/h2-8,13,19,24-25H,9-12,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVXWUAANCXYFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2CCO)CC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
49.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24800301 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


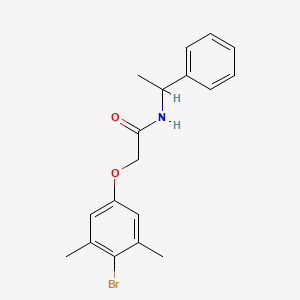
![1-{2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B4003916.png)
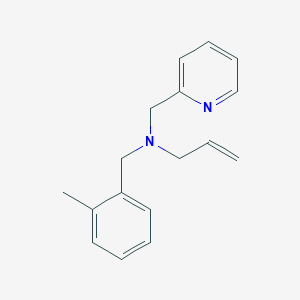
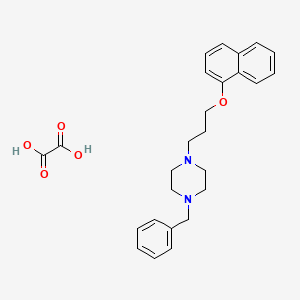
![N-[3-(2-butan-2-ylphenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B4003928.png)
![3-[4-(2-bromo-4-chlorophenoxy)butyl]-4(3H)-quinazolinone oxalate](/img/structure/B4003934.png)
![2-[2-[2-(3-Bromophenoxy)ethoxy]ethylamino]ethanol;oxalic acid](/img/structure/B4003936.png)
![N-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4003946.png)
![N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4003951.png)
![N-[1-(hydroxymethyl)-2-methylpropyl]-2-(4-propionylphenoxy)acetamide](/img/structure/B4003952.png)
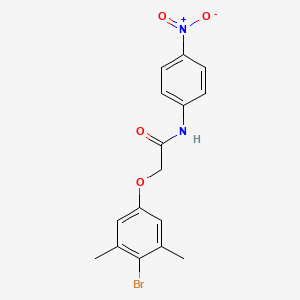
![7-[(3-phenoxyphenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B4003978.png)
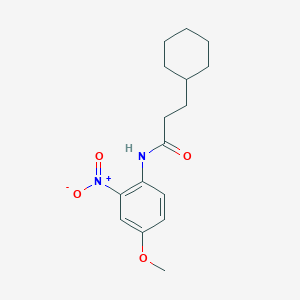
amine oxalate](/img/structure/B4003988.png)
